molecular formula C5H7ClN4 B1446418 Pyrimidine-5-carboxamidine hydrochloride CAS No. 1195613-50-3

Pyrimidine-5-carboxamidine hydrochloride

Cat. No. B1446418
M. Wt: 158.59 g/mol
InChI Key: IMOTVLZVTWTMLH-UHFFFAOYSA-N
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Description

Pyrimidine-5-carboxamidine hydrochloride is a chemical compound with the molecular formula C5H6N4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including Pyrimidine-5-carboxamidine hydrochloride, has been reported in various studies . For instance, one study reported the synthesis and characterization of pyrimidine carboxamides, evaluating their structural, energetic, and spectroscopic properties .


Molecular Structure Analysis

The molecular structure of Pyrimidine-5-carboxamidine hydrochloride has been analyzed in several studies . These studies have used techniques such as FT-IR, 1H NMR, 13C NMR spectroscopies, and HR-MS for characterization .


Physical And Chemical Properties Analysis

Pyrimidine-5-carboxamidine hydrochloride is a light yellow solid . Its molecular weight is 122.13 .

Scientific Research Applications

Nucleoside Structure and Anti-inflammatory Properties

Pyrimidine nucleosides, including derivatives of Pyrimidine-5-carboxamidine hydrochloride, have shown anti-inflammatory properties. A study focusing on the structure and conformation of a specific pyrimidine nucleoside highlighted its use in treating adjuvant-induced arthritis. The research detailed the crystal structure and the anti-conformation of the nucleoside, emphasizing its importance in the context of chronic myelogenic leukemia and as a cancer marker (Rajeswaran & Srikrishnan, 2008).

Antimicrobial Synthesis

Pyrimidine-5-carboxamidine hydrochloride derivatives have been utilized in synthesizing compounds with antimicrobial properties. For instance, 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine was synthesized through a multi-component reaction involving pyridine-3-carbaldehyde, ethyl cyanoacetate, and benzamidine hydrochloride. This pyrimidine was then converted into pyrimido[4,5-d]pyrimidine derivatives, which were evaluated for their antimicrobial activity (Abu-Melha, 2014).

Synthesis of Pyrimidines for Biological Applications

The compound has been pivotal in the synthesis of various pyrimidines with biological applications. A study showcased the synthesis of a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines. This process involved the cyclo-condensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, indicating the versatility of Pyrimidine-5-carboxamidine hydrochloride in synthesizing complex organic compounds with potential therapeutic applications (Flores et al., 2006).

Pharmaceutical Applications and Drug Development

Pyrimidine-5-carboxamidine hydrochloride derivatives have been explored in drug development, especially in the context of non-steroidal anti-inflammatory drugs. The synthesis and evaluation of such compounds revealed their potential in acting as analgesic, anti-inflammatory, and antipyretic agents, marking their significance in pharmaceutical research and potential therapeutic applications (Buzmakova et al., 2022).

Safety And Hazards

The safety data sheet for Pyrimidine-5-carboxamidine hydrochloride advises against inhalation, skin contact, and eye contact . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Research on pyrimidine derivatives, including Pyrimidine-5-carboxamidine hydrochloride, is ongoing. For instance, a study designed and synthesized new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors . This suggests that Pyrimidine-5-carboxamidine hydrochloride and similar compounds may have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

pyrimidine-5-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.ClH/c6-5(7)4-1-8-3-9-2-4;/h1-3H,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOTVLZVTWTMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-5-carboxamidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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